[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(2-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-12(9)14-8-11(13)10-6-7-10/h2-5,10-11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCAUAGLWCCDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the nucleophilic substitution of a suitable electrophilic precursor with cyclopropylamine or its derivatives, followed by functionalization with the phenoxyethyl moiety.
Procedure:
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate or sodium hydride.
- Temperature: 0°C to room temperature.
- Duration: 12–24 hours.
Notes:
- The key challenge is controlling selectivity to prevent side reactions.
- Protection of the amine group may be necessary to avoid over-alkylation.
Grignard Reagent Approach for Carbon-Carbon Bond Formation
Method Overview:
This method involves the formation of a Grignard reagent from a suitable halide, followed by nucleophilic addition to an electrophilic intermediate, such as a carbonyl compound, to build the carbon chain.
Procedure:
- Step 1: Preparation of a Grignard reagent from 2-(2-methylphenoxy)ethyl chloride or bromide.
- Step 2: Addition of the Grignard reagent to a cyclopropyl-containing electrophile, such as cyclopropyl methyl ketone, to form a cyclopropyl-substituted intermediate.
- Step 3: Conversion of the intermediate to the amine via reductive amination or subsequent functional group transformations.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF).
- Temperature: -50°C to 0°C during Grignard addition.
- Quenching: Aqueous ammonium chloride solution.
- Duration: 2–4 hours for Grignard addition.
Notes:
- This method is advantageous for constructing complex carbon frameworks with high regioselectivity.
- Requires rigorous exclusion of moisture.
Chlorosulfonyl Isocyanate-Mediated Carbamate Formation
Method Overview:
This approach, adapted from patent literature, involves the reaction of a cyclopropylamine precursor with chlorosulfonyl isocyanate to generate a carbamate intermediate, which is then hydrolyzed to the target amine.
Procedure:
- Step 1: Dissolve the cyclopropylamine precursor in dichloromethane at 0–5°C.
- Step 2: Add chlorosulfonyl isocyanate dropwise, maintaining low temperature to control reactivity.
- Step 3: After completion, add sodium hydroxide solution to hydrolyze the carbamate, yielding the free amine.
- Step 4: Purify the product via extraction and concentration.
Reaction Conditions:
- Molar ratio of chlorosulfonyl isocyanate to precursor: 1.1:1 to 1.3:1.
- Temperature: 0°C during addition, room temperature for hydrolysis.
- Duration: 2–4 hours.
Notes:
- This method offers high yields and purity.
- Suitable for scale-up due to operational simplicity.
Hydrogenation of Corresponding Nitro or Nitrile Intermediates
Method Overview:
This involves synthesizing a nitrile or nitro precursor followed by catalytic hydrogenation to produce the amine.
Procedure:
Reaction Conditions:
- Solvent: Ethanol or methanol.
- Hydrogen pressure: 1–10 atm.
- Temperature: 25–80°C.
- Duration: 8–24 hours.
Notes:
- Effective for large-scale production.
- Requires careful control of reaction parameters to prevent over-reduction.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield Estimate | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclopropylamine derivative, halogenated phenoxyethyl | DMF, acetonitrile | 0°C–RT | Moderate to high | Simple, direct route | Possible over-alkylation |
| Grignard approach | 2-(2-methylphenoxy)ethyl halide, Mg | THF | -50°C–0°C | High | High regioselectivity, complex structures possible | Moisture-sensitive, requires expertise |
| Chlorosulfonyl isocyanate | Cyclopropylamine precursor, chlorosulfonyl isocyanate | Dichloromethane | 0–5°C | High | High purity, scalable | Handling hazardous reagents |
| Hydrogenation | Nitrile/nitro intermediates, catalyst | Ethanol, methanol | 25–80°C | High | Suitable for large-scale synthesis | Over-reduction risk |
Research Findings and Notes
- The patent literature emphasizes the utility of chlorosulfonyl isocyanate for efficient amine synthesis, offering high yields with operational simplicity, making it a preferred method for industrial applications.
- The Grignard-based approach provides versatility in constructing complex cyclopropyl frameworks, especially when precise stereochemistry is required.
- Nucleophilic substitution remains a straightforward method for small-scale synthesis but may face challenges in selectivity.
- The hydrogenation route is advantageous for producing high-purity amines from nitrile or nitro precursors, especially in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Overview
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine is an organic compound notable for its unique structural features, which include a cyclopropyl group and a phenoxy substituent. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications in catalysis, pharmacology, and material science.
Chemistry
- Catalysis : this compound serves as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. Its ability to stabilize transition states can lead to increased reaction rates and selectivity in organic synthesis.
- Synthesis of Complex Molecules : This compound acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desirable properties.
Biology
- Biochemical Studies : The compound is utilized in studies investigating the interactions between small molecules and biological macromolecules. It is particularly relevant for understanding binding affinities to specific receptors or enzymes.
- Pharmacological Potential : Preliminary research indicates that this compound may interact with various biological targets, suggesting potential therapeutic applications. Its structural features may influence biological activity, making it a candidate for drug development.
Medicine
- Pharmaceutical Research : The compound has been explored for its role as a precursor in synthesizing pharmaceutical agents. Its unique structure may confer specific pharmacological properties, particularly in modulating receptor activity.
- Histamine Receptor Modulation : Research indicates that derivatives of cyclopropyl amines can selectively modulate histamine H3 receptor activity, which is significant for treating cognitive disorders and other conditions related to neurotransmission.
Material Science
- Development of New Materials : The compound is investigated for its potential use in creating new materials with specific properties, such as polymers and coatings. Its reactivity can be harnessed to develop materials that exhibit enhanced performance characteristics.
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Chemistry | Catalysis | Acts as a ligand to stabilize transition states |
| Biology | Biochemical Studies | Investigates interactions with macromolecules |
| Medicine | Drug Development | Potential precursor for pharmaceuticals targeting H3 receptors |
| Material Science | Polymer Development | Utilizes reactivity for enhanced material properties |
Case Studies
- Catalytic Efficiency : A study demonstrated that this compound significantly improved the yield of a specific reaction involving carbon-carbon bond formation when used as a ligand.
- Biological Interaction Studies : Using surface plasmon resonance (SPR), researchers found that this compound binds effectively to certain enzyme targets, indicating its potential role in drug design.
- Pharmaceutical Applications : A patent describes the use of cyclopropyl amine derivatives in treating neurological disorders by modulating H3 receptor activity, highlighting the therapeutic promise of compounds like this compound.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Compound A : [1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
- CAS : 1340391-41-4 .
- Structural Difference: The phenoxy group has additional methyl substituents at the 4-position.
- Impact: Increased steric bulk and lipophilicity compared to the 2-methylphenoxy derivative. This may alter solubility and metabolic stability .
Compound B : [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
- CAS: Not explicitly listed, but structurally analogous to compounds in .
- Structural Difference: Methyl group at the 4-position instead of 2-position on the phenoxy ring.
Compound C : (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
Core Structural Modifications
Compound D : Methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine
- CAS : Referenced in spectroscopic studies ().
- Structural Difference : Incorporates a chiral center and a phenyl group instead of cyclopropane.
- Impact : The phenyl group increases aromaticity and planarity, which may enhance binding to flat hydrophobic pockets in enzymes or receptors. DFT studies show a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
Compound E : (1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine
Research Findings and Data Tables
Biological Activity
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine is a chemical compound characterized by its unique structure, which consists of a cyclopropyl group attached to an ethylamine chain along with a phenoxy substituent. This compound falls within the category of amines and has garnered attention in medicinal chemistry due to its potential biological activities. The specific structural features may influence interactions with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 1342595-28-1
This compound's unique combination of functional groups suggests diverse biological activity, particularly in pharmacological contexts.
Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of the cyclopropyl and phenoxy groups in this compound suggests potential interactions with various biological targets, including:
- Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzymes : It may act as an inhibitor or modulator for specific enzymes, affecting metabolic processes.
Binding Affinity Studies
Preliminary studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinity of this compound to target proteins. Modifications to the phenoxy group have been shown to significantly alter binding properties and biological responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological profiles of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-(phenoxy)butan-1-amine | Longer carbon chain, different substituents | Moderate activity against serotonin receptors |
| 3-(Cyclopropylmethyl)-aniline | Cyclopropyl group, lacks phenoxy | Active against certain cancer cell lines |
| 4-(Cyclohexylmethoxy)-aniline | Cyclohexyl instead of cyclopropyl | Shows anti-inflammatory properties |
The distinct combination of the cyclopropyl and phenoxy groups in this compound contributes to its unique pharmacological profile, setting it apart from these similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Initial in vitro assays demonstrated that this compound exhibits moderate inhibitory effects on specific enzyme activities, suggesting potential therapeutic applications.
- Cell Line Testing : In studies involving various cancer cell lines, this compound showed promising results in reducing cell viability, indicating potential anti-cancer properties.
- Animal Models : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, which will provide further insights into its potential applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine, and how can purity be validated experimentally?
- Methodology : Utilize reductive amination or nucleophilic substitution for cyclopropane ring formation, as demonstrated in analogous N-substituted cyclopropylmethylamine syntheses (e.g., via "General Method B" with 2-(2-methylphenoxy)ethylamine precursors) .
- Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and H/C NMR spectroscopy. For example, HRMS can verify molecular weight (e.g., calculated [M+H] vs. experimental), while NMR resolves stereochemical ambiguities in the cyclopropane and phenoxy moieties .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Key Techniques :
- NMR : Assign H and C chemical shifts to confirm the cyclopropane ring (e.g., 1.0–1.5 ppm for cyclopropane protons) and aromatic phenoxy signals (6.5–7.5 ppm) .
- FT-IR/Raman : Identify functional groups like C-N (1250–1350 cm) and aromatic C-O (1200–1250 cm) .
- X-ray Crystallography : Resolve absolute configuration using SHELX for refinement, particularly for sterically hindered regions (e.g., cyclopropane-amine junction) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Guidelines :
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (Category 4 acute toxicity per EU-GHS) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid inhalation (evacuate area if aerosolized) .
- First Aid : For skin contact, wash with soap/water; for ingestion, do not induce vomiting—administer water and seek medical attention .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance the understanding of this compound’s electronic and stereochemical properties?
- Applications :
- HOMO-LUMO Analysis : Predict reactivity by calculating frontier molecular orbitals (e.g., cyclopropane ring strain influences LUMO localization) .
- NBO Analysis : Investigate hyperconjugation effects between the cyclopropane ring and amine group to explain stability .
- Nonlinear Optical Properties : Compute first-order hyperpolarizability () to assess potential as a photonic material .
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
- Approach :
- Multi-Method Validation : Cross-validate X-ray data (e.g., torsion angles from SHELX refinement ) with H-H COSY NMR to confirm spatial proximity of protons.
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., cyclopropane ring puckering) that may explain discrepancies between static (X-ray) and solution (NMR) structures .
Q. What strategies optimize synthetic yield when steric hindrance impedes cyclopropane ring formation?
- Solutions :
- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) to facilitate [2+1] cycloaddition under milder conditions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce steric crowding during ring closure .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to bypass high-energy transition states .
Q. How does the electronic environment of the 2-methylphenoxy group influence the compound’s biological or chemical activity?
- Mechanistic Insights :
- Electron-Donating Effects : The methyl group enhances phenoxy oxygen’s electron density, potentially increasing hydrogen-bonding capacity in receptor binding (e.g., serotonin receptors, as seen in structurally related amines ).
- Steric Shielding : Ortho-methyl substitution may protect the ether linkage from oxidative degradation, improving stability in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
